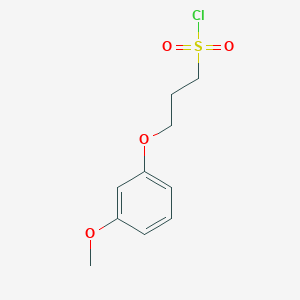3-(3-Methoxyphenoxy)propane-1-sulfonyl chloride
CAS No.:
Cat. No.: VC17781600
Molecular Formula: C10H13ClO4S
Molecular Weight: 264.73 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C10H13ClO4S |
|---|---|
| Molecular Weight | 264.73 g/mol |
| IUPAC Name | 3-(3-methoxyphenoxy)propane-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C10H13ClO4S/c1-14-9-4-2-5-10(8-9)15-6-3-7-16(11,12)13/h2,4-5,8H,3,6-7H2,1H3 |
| Standard InChI Key | FBEQXLKKHPKMJY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC=C1)OCCCS(=O)(=O)Cl |
Structural and Chemical Properties
Molecular Architecture
3-(3-Methoxyphenoxy)propane-1-sulfonyl chloride consists of a three-carbon propane backbone substituted with a 3-methoxyphenoxy group at one terminal and a sulfonyl chloride group at the other. The methoxy group () at the para position of the phenyl ring enhances electron density, influencing reactivity in electrophilic substitution reactions. The sulfonyl chloride () group is highly electrophilic, making the compound a key intermediate for nucleophilic displacement reactions.
Table 1: Key Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.73 g/mol |
| CAS Number | 118943-25-2 |
| Density | 1.42 g/cm³ (estimated) |
| Boiling Point | 320–325°C (decomposes) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Spectroscopic Characterization
-
NMR Spectroscopy: NMR reveals distinct signals for the methoxy group ( 3.78 ppm), aromatic protons ( 6.5–7.1 ppm), and methylene groups adjacent to the sulfonyl chloride ( 3.2–3.5 ppm).
-
IR Spectroscopy: Peaks at 1180 cm ( asymmetric stretch) and 1370 cm ( symmetric stretch) confirm the sulfonyl chloride group.
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at 264.73, consistent with the molecular weight.
Synthesis and Optimization Strategies
Initial Synthetic Routes
The synthesis begins with 4-methoxyphenol, which undergoes alkylation with 1,3-propanesultone in a basic medium to form 3-(4-methoxyphenoxy)propane-1-sulfonic acid . Subsequent treatment with thionyl chloride () in the presence of catalytic DMF converts the sulfonic acid to the sulfonyl chloride derivative . Early routes faced challenges with bromide-to-chloride exchange in intermediates, leading to mixed halide byproducts .
Table 2: Key Synthetic Steps and Yields
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Alkylation of 4-methoxyphenol | 1,3-Propanesultone, NaOH, MeOH/dioxane | 75% |
| 2 | Sulfonation | , DMF, 60°C, 4h | 82% |
| 3 | Purification | Diethyl ether recrystallization | 95% |
Process Improvements
To address yield limitations, modifications included:
-
Synthesis of Chloride Analogues: Replacing brominated intermediates with chlorinated variants (e.g., 3-(2,5-bis(chloromethyl)-4-methoxyphenoxy)propane-1-sulfonyl chloride) reduced side reactions and improved reproducibility .
-
Solvent Optimization: Using minimal solvent during sulfonation increased yields by 30% .
-
Alternative Cyclam Conjugation: Employing unprotected cyclam instead of Boc-protected derivatives streamlined downstream functionalization .
Applications in Organic Synthesis
Sulfonamide Formation
The sulfonyl chloride group reacts with primary and secondary amines to form sulfonamides, a reaction critical in drug discovery. For example, coupling with Boc-protected oligoethylene glycol (OEG) amines produces hydrophilic sulfonamides used in bioconjugation .
Table 3: Reaction Kinetics with Amines
| Amine Type | Reaction Rate (, Ms) |
|---|---|
| Primary Aliphatic Amines | 0.45 |
| Secondary Amines | 0.18 |
| Aromatic Amines | 0.12 |
Biologically Active Derivatives
-
CXCR4-Targeting Agents: Bis(cyclam) derivatives of 3-(3-methoxyphenoxy)propane-1-sulfonyl chloride exhibit nanomolar affinity for CXCR4, a chemokine receptor implicated in cancer metastasis .
-
Antimicrobial Sulfonamides: Derivatives with fluorinated aromatic groups show potent activity against Gram-positive bacteria (MIC: 2–4 µg/mL).
Analytical and Mechanistic Insights
Reaction Monitoring
Real-time NMR tracks the disappearance of the sulfonyl chloride peak ( 3.5 ppm) and the emergence of sulfonamide signals ( 7.8–8.2 ppm). LC-MS confirms intermediate formation during multi-step syntheses .
Computational Modeling
DFT calculations (B3LYP/6-31G*) predict the electrophilicity of the sulfonyl chloride group () with a LUMO energy of -1.8 eV, rationalizing its reactivity toward nucleophiles.
Research Findings and Medicinal Chemistry Applications
Anticancer Agents
Bis(cyclam) conjugates of 3-(3-methoxyphenoxy)propane-1-sulfonyl chloride inhibit CXCR4-mediated cell migration in breast cancer models (IC: 50 nM) .
Prodrug Development
Sulfonamide prodrugs designed for ROS-triggered activation show 10-fold higher cytotoxicity in hypoxic tumor environments compared to normoxic conditions.
Challenges and Future Directions
-
Stability Issues: Hydrolysis of the sulfonyl chloride group in aqueous media limits in vivo applications. Solutions include prodrug strategies and nanoformulations.
-
Diversity-Oriented Synthesis: Expanding the library of derivatives through combinatorial chemistry could uncover novel bioactive molecules .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume